1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Description
1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C25H38Cl2N2O4 and its molecular weight is 501.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research on derivatives related to the chemical structure of interest has shown antimicrobial properties. For instance, the synthesis of certain triazole derivatives, which share structural similarities, demonstrated good to moderate activities against various microorganisms (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Pharmacological Evaluation
Another study focused on the design, synthesis, and pharmacological evaluation of novel derivatives for potential antidepressant and antianxiety activities. These derivatives demonstrated significant effects in behavioral and pharmacological assays, highlighting their relevance in neuroscience research (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017).
Synthesis and Biological Activities
Further studies have investigated the synthesis and biological activities of optical isomers of compounds with similar structural features, evaluating their calcium-antagonistic and hypotensive activities. These findings contribute to our understanding of the stereochemical influences on biological activity (R. Sakoda, Y. Kamikawaji, K. Seto, 1992).
Asymmetric Synthesis of Anxiolytic Drug
An efficient asymmetric synthesis approach was developed for an anxiolytic drug, demonstrating the importance of stereochemistry in drug design and synthesis. This research underscores the chemical compound's potential in the development of therapeutics (A. Narsaiah, B. Nagaiah, 2010).
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[2-(2-propan-2-ylphenoxy)ethoxy]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O4.2ClH/c1-20(2)22-8-4-6-10-24(22)31-17-16-30-19-21(28)18-26-12-14-27(15-13-26)23-9-5-7-11-25(23)29-3;;/h4-11,20-21,28H,12-19H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQQFZXHQGWAPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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